N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluoroquinoline moiety and an ethoxyoxolan group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoroquinoline Core: The fluoroquinoline core can be synthesized through a series of reactions starting from aniline derivatives. The process often involves nitration, reduction, and cyclization reactions.
Introduction of the Ethoxyoxolan Group: The ethoxyoxolan group is introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable oxirane derivative with an alcohol under acidic or basic conditions.
Amidation Reaction: The final step involves the coupling of the fluoroquinoline core with the ethoxyoxolan group through an amidation reaction. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoroquinoline moiety, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-chloroquinoline-2-carboxamide
- N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-bromoquinoline-2-carboxamide
- N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-iodoquinoline-2-carboxamide
Uniqueness
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide is unique due to the presence of the fluorine atom in the quinoline moiety, which enhances its biological activity and stability compared to its halogenated counterparts
Properties
IUPAC Name |
N-[(3S,4R)-4-ethoxyoxolan-3-yl]-8-fluoroquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-2-22-14-9-21-8-13(14)19-16(20)12-7-6-10-4-3-5-11(17)15(10)18-12/h3-7,13-14H,2,8-9H2,1H3,(H,19,20)/t13-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVJTARQVLJHJF-KBPBESRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1COC[C@@H]1NC(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.